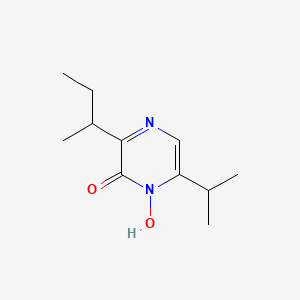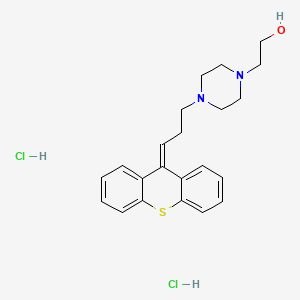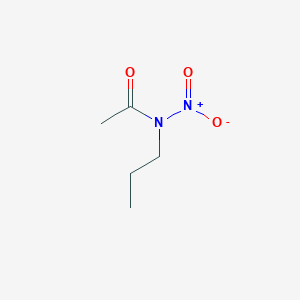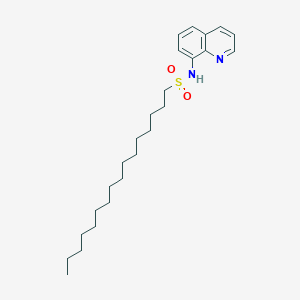![molecular formula C13H16OS B14492665 (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 64888-89-7](/img/structure/B14492665.png)
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a 4-methylphenylsulfanyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylthiophenol.
Formation of the Sulfanyl Group: The 4-methylthiophenol is reacted with a suitable halogenating agent, such as bromine or chlorine, to form 4-methylphenylsulfanyl halide.
Nucleophilic Substitution: The 4-methylphenylsulfanyl halide is then subjected to nucleophilic substitution with cyclohexanone in the presence of a base, such as sodium hydride or potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the nucleophilic substitution reaction.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the aromatic ring, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a cyclopentane ring.
(3R)-3-[(4-Methylphenyl)sulfanyl]cycloheptan-1-one: Similar structure but with a cycloheptane ring.
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
Structural Features: The presence of the 4-methylphenylsulfanyl group at the 3-position of the cyclohexanone ring imparts unique chemical properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.
Propriétés
Numéro CAS |
64888-89-7 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
(3R)-3-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3/t13-/m1/s1 |
Clé InChI |
NDWGZZORJQCRJQ-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@@H]2CCCC(=O)C2 |
SMILES canonique |
CC1=CC=C(C=C1)SC2CCCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)

![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)




![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)

